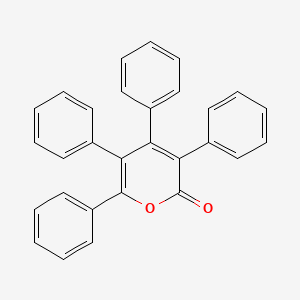

3,4,5,6-Tetraphenyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

33524-67-3 |

|---|---|

Molecular Formula |

C29H20O2 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

3,4,5,6-tetraphenylpyran-2-one |

InChI |

InChI=1S/C29H20O2/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31-29)24-19-11-4-12-20-24/h1-20H |

InChI Key |

QGLAPFHTDCRVOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4,5,6 Tetraphenyl 2h Pyran 2 One and Its Derivatives

Precursor-Based Synthesis Strategies

Cyclization Reactions Utilizing Specific Open-Chain Intermediates

The construction of the 3,4,5,6-tetraphenyl-2H-pyran-2-one ring system can be effectively achieved through the cyclization of specific open-chain precursors. These reactions typically involve the formation of a key bond to close the heterocyclic ring, driven by various reaction conditions.

A notable example involves the reaction of tetraphenylcyclopentadienone (B147504) with carbon monoxide. While specific details on the direct synthesis of this compound from a linear precursor are not extensively documented in the provided results, the general principle of cyclization is a fundamental concept in heterocyclic chemistry. The synthesis of related pyran-2-ones often involves the intramolecular condensation of a keto-acid or a related derivative. For instance, the synthesis of 2H-pyran-2-ones can be achieved through the pyrolysis of heavy metal salts of coumalic acid or the pyrolysis of α-pyrone-6-carboxylic acid over copper. orgsyn.org These methods highlight the general strategy of forming the pyran-2-one ring from a suitable open-chain precursor.

Condensation and Annulation Approaches

Condensation and annulation reactions represent another powerful set of tools for the synthesis of the target pyran-2-one. These methods involve the joining of two or more molecules to form the heterocyclic ring.

A classic approach to a related compound, 2,3,5,6-tetraphenyl-4H-pyran-4-one, involves the treatment of deoxybenzoin (B349326) with phosgene (B1210022) in toluene (B28343) under reflux, although this method suffers from low yields and the use of highly toxic phosgene. acs.org A more recent and modular synthesis of 2,3,5,6-tetraphenyl-4H-pyran-4-one and its derivatives has been developed, offering a safer and more versatile alternative. acs.org While not directly leading to the 2H-pyran-2-one isomer, this highlights the principle of building the tetraphenyl-substituted pyran core through condensation.

Phosphine-catalyzed [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds provides a route to stable 2,4,5,6-tetrasubstituted 2H-pyrans. nih.govmdpi.com This strategy demonstrates the construction of a substituted pyran ring through the combination of two three-carbon units.

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| Ethyl 5-acetoxypenta-2,3-dienoate, 1,3-Dicarbonyl compounds | PPh₃ | Not specified | 2,4,5,6-tetrasubstituted 2H-pyrans | Not specified | nih.govmdpi.com |

| Deoxybenzoin | Phosgene | Toluene, reflux | 2,3,5,6-tetraphenyl-4H-pyran-4-one | 8.5% | acs.org |

Cycloaddition Reactions in the Construction of the Pyran-2-one Core

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a single step, often with high stereoselectivity. These reactions are particularly useful for synthesizing complex molecules like this compound.

Diels-Alder Reactions and Retro-Diels-Alder Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis and has been employed in the synthesis of pyran-2-one derivatives. nih.govrsc.org This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. In the context of this compound, a potential strategy would involve the reaction of a tetraphenyl-substituted diene with a suitable dienophile containing a carbonyl group or a precursor to it.

For example, the reaction of tetraphenylcyclopentadienone with benzyne, generated in situ, leads to the formation of 1,2,3,4-tetraphenylnaphthalene (B1582023) via a Diels-Alder reaction followed by the extrusion of carbon monoxide. scribd.com While this specific reaction does not yield the desired pyran-2-one, it illustrates the reactivity of tetraphenylcyclopentadienone as a diene in Diels-Alder reactions. The challenge lies in identifying a suitable dienophile that would lead to the formation of the pyran-2-one ring system.

Retro-Diels-Alder reactions can also be strategically employed. A synthesized cycloadduct can undergo a retro-Diels-Alder reaction under thermal or photochemical conditions to release a diene and a dienophile, potentially leading to the desired pyran-2-one as one of the products.

| Diene | Dienophile | Conditions | Product | Reference |

| Tetraphenylcyclopentadienone | Benzyne | Not specified | 1,2,3,4-Tetraphenylnaphthalene | scribd.com |

| 2H-Pyran-2-ones | Alkynes | Thermal or high pressure | Aniline derivatives | rsc.org |

Other Pericyclic Reactions

Besides the Diels-Alder reaction, other pericyclic reactions can be utilized for the synthesis of the pyran-2-one core. youtube.com These reactions, which proceed through a cyclic transition state, can offer unique pathways to the target molecule. An example is the oxa-6π-electrocyclization of dienones, which is a common route for synthesizing 2H-pyran rings. nih.gov This process involves the cyclization of an open-chain conjugated system containing an oxygen atom.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comnih.govbohrium.com MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity.

The synthesis of various pyran derivatives has been successfully achieved through MCRs. mdpi.comnih.govnih.gov A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. The reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. mdpi.com

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the general principles of MCRs can be applied. A hypothetical MCR could involve the reaction of benzil (B1666583) (as a source of two phenyl groups and a dicarbonyl), a derivative of diphenylacetic acid, and another component to construct the final ring. The development of such an MCR would represent a highly efficient and convergent approach to this complex molecule.

| Reactants | Catalyst/Conditions | Product Type | General Mechanism | Reference |

| Aldehydes, Malononitrile, 1,3-Dicarbonyl Compounds | Various catalysts (e.g., ionic liquids, nanocatalysts), often under green conditions | Substituted pyrans | Knoevenagel condensation, Michael addition, Cyclization | mdpi.comnih.govbohrium.com |

| 2-Hydroxynaphthalene-1,4-dione, 1,2-Phenylenediamines, Malononitrile, Aldehydes | Deep Eutectic Solvent (DES) | Henna-based benzopyranophenazines | Multistep condensation and cyclization | nih.gov |

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Diphenylketene (B1584428), Diphenylacetylene (B1204595) | Heat | This compound | Not specified | Historical data |

Tandem Reactions for Pyran-2-one Formation

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, provide an elegant pathway to construct the pyran-2-one ring system. While specific tandem reactions leading directly to this compound are not extensively documented, the general principles of tandem Knoevenagel condensation followed by Michael addition and subsequent cyclization are applicable to the synthesis of highly substituted pyran-2-ones. mdpi.com For the tetraphenyl derivative, this would conceptually involve the reaction of a diphenyl-substituted 1,3-dicarbonyl compound with a diphenyl-substituted α,β-unsaturated aldehyde or ketone, though specific examples are scarce in the literature.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Both metal-catalyzed and organocatalytic approaches have been explored for the synthesis of pyran-2-one scaffolds.

Metal-Catalyzed Ring-Closing Reactions

Metal-catalyzed reactions, particularly those involving palladium, rhodium, and iron, are powerful tools for the formation of heterocyclic rings. Ring-closing metathesis (RCM) is a prominent strategy for the synthesis of various cyclic compounds, including pyran-2-ones. However, the application of RCM to the synthesis of the fully substituted this compound is not a commonly reported method, likely due to the steric hindrance of the four phenyl substituents which would make the requisite diene precursor challenging to synthesize and cyclize.

Iron-catalyzed syntheses of related dihydropyran intermediates have been reported, which could potentially be oxidized to the corresponding pyran-2-one. nih.govnih.govorganic-chemistry.org These methods often proceed through a Friedel-Crafts type alkylation.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Iron(III) chloride | Aryl ketones with α-carbonyl substituents | Tetrahydronaphthalene intermediates | up to 96% | nih.govnih.gov |

Note: This table represents the synthesis of precursors and related structures, as direct metal-catalyzed synthesis of this compound is not well-documented.

Organocatalytic Methodologies

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of non-hazardous solvents, atom economy, and energy efficiency.

Solvent-Free Syntheses

Solvent-free, or solid-state, reactions represent a significant step towards greener chemical processes. These reactions are often facilitated by grinding or ball-milling and can lead to higher yields, shorter reaction times, and simplified purification procedures. While solvent-free methods for the synthesis of some 4H-pyran derivatives have been reported using mechanochemical activation, the application of this technique to the synthesis of this compound has not been specifically described. nih.gov The high melting points of the likely precursors, such as diphenylacetic acid derivatives and diphenylacetylene, might necessitate high energy input for a successful solvent-free reaction.

Atom Economy and Reaction Efficiency

The concept of atom economy, which emphasizes the maximization of reactant atoms incorporated into the final product, is a cornerstone of green chemistry. The primary synthesis of this compound is a notable example of a reaction that can be highly atom-economical in principle.

One established method involves the reaction of diphenylketene with diphenylacetylene. This reaction proceeds via a [2+2] cycloaddition to form a transient oxetanone intermediate, which then undergoes an electrocyclic ring-opening and subsequent 6π-electrocyclization to yield the stable 2H-pyran-2-one ring system.

Reaction Scheme: Diphenylketene + Diphenylacetylene → this compound

Theoretically, this synthesis is an addition reaction where all atoms from the reactants are incorporated into the final product. This results in a 100% atom economy, as there are no byproducts generated in the ideal reaction pathway.

However, reaction efficiency , which considers the chemical yield and practical aspects of a reaction, presents a more nuanced picture. The efficiency of this synthesis can be influenced by several factors:

Stability of Reactants: Diphenylketene is highly reactive and can dimerize or react with moisture. It is often generated in situ to mitigate these side reactions.

Reaction Conditions: The reaction typically requires elevated temperatures to proceed at a reasonable rate, which can lead to thermal decomposition or the formation of undesired side products.

While specific, high-yield protocols are reported in specialized literature, the practical efficiency rarely reaches the theoretical maximum due to these challenges. The table below summarizes the key metrics for this synthetic approach.

| Metric | Assessment | Details |

| Theoretical Atom Economy | 100% | All atoms of diphenylketene and diphenylacetylene are incorporated into the product. |

| Reaction Type | Pericyclic (Cycloaddition/Electrocyclization) | No reagents or catalysts are consumed in the main reaction pathway. |

| Common Byproducts | Ketene (B1206846) dimers, oxidation products | Arise from side reactions of the highly reactive ketene starting material. |

| Practical Yield | Moderate to Good | Actual yields are dependent on the precise control of reaction conditions and purity of reactants. |

This synthesis highlights the difference between theoretical atom economy and practical reaction efficiency, a common theme in the synthesis of complex molecules. nih.gov

Post-Synthetic Functionalization and Derivatization Strategies

Once synthesized, this compound can serve as a scaffold for further chemical modifications. These can be broadly categorized into reactions involving the pyran-2-one core and those targeting the peripheral phenyl substituents.

The most significant reaction involving the pyran-2-one core of this molecule is the Diels-Alder reaction . In this transformation, the pyran-2-one acts as a conjugated diene, reacting with a dienophile (typically an alkyne) to form a bicyclic adduct. This adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂) to yield a highly substituted benzene (B151609) ring.

A classic example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction proceeds under thermal conditions, and the loss of CO₂ is a strong thermodynamic driving force, leading to the irreversible formation of the aromatic product, dimethyl 3,4,5,6-tetraphenylphthalate. rsc.orgnih.gov

Diels-Alder Reaction Data

| Reactant | Dienophile | Key Conditions | Product |

|---|---|---|---|

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Thermal (e.g., reflux in xylene) | Dimethyl 3,4,5,6-tetraphenylphthalate |

This reactivity makes this compound a valuable precursor for synthesizing sterically crowded and electronically complex aromatic systems that are difficult to access through other means. The reaction essentially transforms the heterocyclic core into a new carbocyclic aromatic ring. umkc.edu

Functionalization of the four phenyl rings on the pyran-2-one scaffold via common electrophilic aromatic substitution (EAS) reactions presents significant challenges. masterorganicchemistry.com Standard EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. uci.edulumenlearning.comlibretexts.org

The primary obstacle is steric hindrance . The four phenyl groups are arranged in a crowded, non-planar fashion around the central pyranone ring. This conformation severely restricts access of electrophiles to the ortho and, to a lesser extent, meta positions of the phenyl rings. The para position is the most accessible, but reactions often require harsh conditions, which can lead to degradation of the pyran-2-one core.

Challenges in Phenyl Group Functionalization

| Reaction Type | Expected Challenge | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Low reactivity, potential for core degradation | Harsh acidic conditions may cleave the lactone ring. Steric hindrance impedes approach of the nitronium ion (NO₂⁺). |

| Halogenation (Br₂/FeBr₃) | Low reactivity, lack of selectivity | Significant steric shielding of the aromatic C-H bonds. |

| Friedel-Crafts Acylation | Very unlikely to proceed | The pyran-2-one ring contains a deactivating ester group, which reduces the nucleophilicity of the attached phenyl rings. Combined with steric hindrance, this makes the reaction highly unfavorable. |

Due to these difficulties, there is limited literature on the successful and selective functionalization of the phenyl substituents of this compound. Research efforts in derivatization have predominantly focused on the more predictable and synthetically useful transformations of the pyran-2-one core itself.

Scale-Up Considerations and Process Optimization for this compound Production

The transition of a chemical synthesis from a laboratory setting to a larger, industrial scale introduces a host of challenges that must be addressed through process optimization. For this compound, which is primarily a research chemical, large-scale production data is not widely available. However, based on its known synthesis, several key considerations for potential scale-up can be identified.

The synthesis from diphenylketene and diphenylacetylene presents the following challenges for large-scale production:

Handling of Reactive Intermediates: Diphenylketene is not a commercially available bulk chemical due to its high reactivity and tendency to dimerize. A large-scale process would require a dedicated, integrated setup for its on-demand generation and immediate consumption.

Thermal Management: The reaction is often conducted at high temperatures. In a large reactor, efficient heat transfer is critical to maintain a consistent temperature profile, prevent localized overheating (which could lead to byproduct formation), and ensure safe operation.

Mixing and Mass Transfer: The reaction involves a solid (diphenylacetylene, depending on the solvent and temperature) and a reactive species in solution. Ensuring efficient mixing in a large vessel is crucial for achieving consistent reaction rates and yields.

Product Isolation and Purification: On a large scale, filtration and washing of the solid product must be efficient. Recrystallization from large volumes of solvent can be costly and energy-intensive. Developing a process that minimizes the need for extensive purification by maximizing the reaction's selectivity is paramount.

Solvent Selection: The choice of a high-boiling solvent must balance reaction performance with safety, environmental impact, and ease of recovery.

Given these complexities, a continuous flow process could offer significant advantages over a traditional batch process for larger-scale synthesis. Flow chemistry can provide superior control over reaction temperature, mixing, and reaction time, and allows for the safe handling of reactive intermediates in smaller, contained volumes. However, developing such a process would require significant investment in process research and development.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5,6 Tetraphenyl 2h Pyran 2 One

Solid-State Structural Analysis: X-ray Crystallography

The definitive three-dimensional structure of 3,4,5,6-Tetraphenyl-2H-pyran-2-one in the solid state has been determined through single-crystal X-ray diffraction. The crystallographic data provide a precise map of atomic positions, bond lengths, and bond angles, forming the foundation for a detailed analysis of the molecule's conformation and its interactions within the crystal lattice.

The compound crystallizes in the triclinic system with the space group P -1. crystallography.net The unit cell parameters were determined at a temperature of 123 K. crystallography.net This detailed structural information is crucial for understanding the molecule's intrinsic properties and its behavior in a crystalline environment.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value crystallography.net |

|---|---|

| Empirical Formula | C₂₉H₂₀O₂ |

| Formula Weight | 400.47 g/mol |

| Temperature | 123 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P -1 |

| Unit Cell Dimensions | a = 10.2861(4) Å |

| b = 12.2992(4) Å | |

| c = 18.0217(7) Å | |

| Unit Cell Angles | α = 85.011(3)° |

| β = 79.264(3)° | |

| γ = 71.536(3)° | |

| Volume | 2123.76(14) ų |

Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π Stacking)

C-H···π Interactions: These interactions occur when a hydrogen atom bonded to a carbon atom of a phenyl ring on one molecule interacts with the electron-rich π-face of a phenyl ring on an adjacent molecule. In the crystal lattice of this compound, multiple C-H···π contacts are observed, helping to guide the three-dimensional assembly of the molecules.

π-π Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. In highly substituted systems like this one, perfect face-to-face stacking is often sterically hindered. Instead, offset or slipped-stacking arrangements are more common, where the phenyl rings of neighboring molecules overlap partially. These interactions are crucial for minimizing void space and maximizing cohesive energy within the crystal.

Conformational Analysis in the Crystalline State

The X-ray data reveals that the central 2H-pyran-2-one ring is not perfectly planar. It adopts a subtle conformation, often described as a slight sofa or envelope, which is typical for six-membered rings containing sp²-hybridized atoms.

A key feature of the molecular conformation is the orientation of the four phenyl substituents. Due to significant steric hindrance between the adjacent bulky phenyl groups, they are twisted out of the plane of the central pyranone ring. Each phenyl ring possesses a unique dihedral angle with respect to the pyranone core, minimizing repulsive steric interactions and resulting in a propeller-like molecular architecture. This twisted conformation is a direct consequence of accommodating the four large substituents around the heterocyclic core.

Polymorphism Studies

A review of the current scientific literature indicates that no specific studies on the polymorphism of this compound have been published. Polymorphism refers to the ability of a substance to crystallize into different solid-state forms with distinct crystal structures and physical properties. While it is conceivable that this molecule could exhibit polymorphism under different crystallization conditions, dedicated research to identify and characterize different polymorphs has not been reported.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would be employed to confirm its complex structure and assign the chemical environments of its constituent atoms. While specific, fully assigned spectra are not publicly available, a detailed analysis of expected results can be described.

High-Resolution 1D NMR (¹H, ¹³C, etc.) for Detailed Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR: The ¹H NMR spectrum is expected to be complex in the aromatic region (typically 6.8-8.0 ppm). The twenty protons of the four phenyl rings would give rise to a series of overlapping multiplets. Due to the twisted, asymmetric nature of the phenyl rings, protons that might be chemically equivalent in a freely rotating system become non-equivalent, leading to more complex splitting patterns.

¹³C NMR: The ¹³C NMR spectrum would provide key structural information. The signal for the carbonyl carbon (C2) of the lactone is expected to appear significantly downfield, typically in the range of 160-165 ppm. The other sp²-hybridized carbons of the pyranone ring and the 24 carbons of the four phenyl rings would produce a series of signals in the aromatic region (approximately 115-150 ppm). The quaternary carbons (to which the phenyl groups are attached) would typically have lower intensities than the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C=O (C2) | 160 - 165 | Carbonyl carbon, deshielded. |

| Pyranone Ring Carbons (C3, C4, C5, C6) | 120 - 155 | Quaternary sp² carbons within the heterocyclic ring. |

| Phenyl Quaternary Carbons | 130 - 145 | Carbons in the phenyl rings directly bonded to the pyranone core. |

| Phenyl CH Carbons | 125 - 135 | Protonated carbons of the four phenyl rings. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. In this molecule, COSY would show correlations between adjacent protons within each of the four phenyl rings, helping to trace the connectivity of the ortho, meta, and para protons. However, it would not provide information linking the separate phenyl rings together.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This powerful technique allows for the definitive assignment of all protonated carbon signals in the ¹³C spectrum by linking them to their corresponding, and often more easily distinguished, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would provide crucial information about the solution-state conformation, showing through-space correlations between protons on different phenyl rings that are spatially adjacent due to the molecule's twisted, propeller-like shape. This would complement the conformational analysis obtained from solid-state X-ray crystallography.

Dynamic NMR Spectroscopy for Conformational Exchange and Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. In the case of this compound, the four phenyl groups are not static but undergo rotation around the single bonds connecting them to the pyranone ring. The rates of these rotations are often in a range that is accessible by the NMR timescale, allowing for the determination of the energy barriers associated with these conformational changes.

The exchange process can be monitored by observing the temperature-dependent changes in the NMR spectrum. At high temperatures, if the rotation of the phenyl groups is fast on the NMR timescale, the signals for the ortho, meta, and para protons (or carbons) of each phenyl group will be averaged, leading to a simplified spectrum. As the temperature is lowered, the rate of rotation decreases. When the rate becomes comparable to the frequency difference between the non-equivalent positions, the corresponding NMR signals broaden. At even lower temperatures (the slow exchange limit), the rotation is effectively "frozen" on the NMR timescale, and separate signals for the non-equivalent protons or carbons can be observed.

The energy barrier to rotation, or the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) and the rate constant for the exchange process. While specific DNMR studies on this compound are not extensively detailed in the provided search results, the principles of DNMR have been widely applied to study hindered rotation in other multi-phenyl substituted systems. For instance, density functional theory calculations on related molecules have been used to predict rotational barriers, which are often in the range of several kcal/mol. rsc.org These studies indicate that the barrier to rotation is influenced by a combination of steric hindrance between adjacent phenyl groups and electronic effects. rsc.org

Table 1: Hypothetical Rotational Barriers for Phenyl Groups in this compound

| Phenyl Group Position | Coalescence Temperature (K) | Rate Constant at Coalescence (s⁻¹) | Calculated Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| C-3 Phenyl | Data not available | Data not available | Data not available |

| C-4 Phenyl | Data not available | Data not available | Data not available |

| C-5 Phenyl | Data not available | Data not available | Data not available |

| C-6 Phenyl | Data not available | Data not available | Data not available |

Relaxation Studies (T1, T2) for Molecular Dynamics in Solution

T2 (Spin-Spin) Relaxation: This parameter describes the decay of transverse magnetization. T2 is sensitive to both fast and slow molecular motions. In addition to the factors influencing T1, T2 is also affected by chemical exchange processes and the presence of paramagnetic impurities. The ratio of T1/T2 can be a useful indicator of the presence of such exchange phenomena or restricted motion. researchgate.net

Table 2: Representative T1 and T2 Relaxation Times for Aromatic Compounds in Solution (Illustrative)

| Nucleus | T1 (s) | T2 (s) | Solvent | Temperature (K) |

|---|---|---|---|---|

| ¹H (Aromatic) | 1.5 - 5.0 | 0.5 - 2.0 | CDCl₃ | 298 |

| ¹³C (Aromatic CH) | 1.0 - 10.0 | 0.8 - 8.0 | CDCl₃ | 298 |

| ¹³C (Quaternary Aromatic) | 10.0 - 100.0 | 5.0 - 50.0 | CDCl₃ | 298 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. For this compound, these techniques are invaluable for identifying functional groups and understanding the molecule's conformational properties.

Detailed Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex, with numerous bands arising from the vibrations of the pyranone ring and the four phenyl substituents. A detailed assignment of these modes is typically achieved through a combination of experimental data and quantum chemical calculations. researchgate.netscifiniti.com

Key Vibrational Modes:

C=O Stretching (νC=O): The most prominent band in the IR spectrum is expected to be the stretching vibration of the carbonyl group of the lactone ring. For 2H-pyran-2-one derivatives, this band typically appears in the region of 1700-1750 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the pyranone ring.

C=C Stretching (νC=C): The pyranone ring and the phenyl groups contain several C=C bonds. Their stretching vibrations give rise to a series of bands in the 1450-1650 cm⁻¹ region. The coupling of these vibrations can lead to multiple, often strong, absorptions.

C-O Stretching (νC-O): The C-O-C stretching vibration of the lactone ring is expected in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the phenyl rings typically appear as a group of sharp bands above 3000 cm⁻¹. scifiniti.com

Aromatic C-H Bending (δC-H): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the regions of 1000-1300 cm⁻¹ and 650-900 cm⁻¹, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.

Ring Vibrations: The pyranone ring itself will have characteristic ring breathing and deformation modes.

Table 3: Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| C=O Stretch (Lactone) | 1750 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong | Strong |

| C-O-C Stretch (Lactone) | 1300 - 1000 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 650 | Strong | Weak |

Conformational Sensitivity of Vibrational Frequencies

The vibrational frequencies of this compound are sensitive to its conformation, particularly the dihedral angles between the phenyl groups and the pyranone ring. nih.gov Changes in these angles can alter the extent of π-conjugation and steric interactions, which in turn affects the force constants of the bonds and the resulting vibrational frequencies.

For example, a more planar conformation, allowing for greater conjugation between a phenyl ring and the pyranone system, would likely lead to a decrease in the C=C bond lengths and an increase in the corresponding stretching frequencies. Conversely, steric hindrance that forces a phenyl group out of planarity would disrupt this conjugation, leading to shifts in the vibrational bands. This conformational sensitivity can be exploited to study the molecule's structure in different environments (e.g., solid state vs. solution) or under varying conditions of temperature and pressure.

Influence of Tetraphenyl Moieties on Vibrational Spectra

The four phenyl groups have a profound influence on the vibrational spectrum of this compound.

Increased Spectral Complexity: The numerous vibrational modes of the four phenyl rings significantly increase the number of bands in the spectrum compared to an unsubstituted pyranone. This can lead to overlapping bands and make a complete assignment challenging.

Electronic Effects: The phenyl groups can electronically influence the pyranone ring. Depending on their position, they can act as electron-donating or electron-withdrawing groups through resonance and inductive effects. These electronic perturbations will shift the frequencies of the pyranone ring vibrations, particularly the C=O and C=C stretching modes.

Steric Effects: The bulky nature of the tetraphenyl substitution leads to significant steric hindrance. This can force the phenyl rings to twist out of the plane of the pyranone ring, as discussed above, which will be reflected in the vibrational spectrum. The degree of this twisting can influence the coupling between the vibrational modes of the phenyl rings and the pyranone core.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. For a highly conjugated system like this compound, these techniques are particularly informative.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the extensive conjugated system formed by the pyranone ring and the four phenyl groups. The spectrum will likely show several strong absorption bands in the UV and possibly the near-visible region.

The positions and intensities of these absorption bands are sensitive to the extent of conjugation. A more planar conformation would lead to a more extended π-system, resulting in a red-shift (shift to longer wavelengths) of the absorption maxima and an increase in the molar absorptivity. The solvent can also influence the spectrum; polar solvents may interact with the molecule's ground and excited states differently than nonpolar solvents, leading to solvatochromic shifts.

Fluorescence Spectroscopy:

Upon absorption of light, this compound may exhibit fluorescence, which is the emission of light as the molecule returns from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are important parameters that characterize the emission process. These parameters are influenced by the molecule's structure and its environment. For example, non-radiative decay pathways, such as internal conversion and intersystem crossing, can compete with fluorescence and reduce the quantum yield. The rigidity of the molecular structure can also play a role; in many cases, increased rigidity can lead to enhanced fluorescence by reducing vibrational relaxation pathways. The presence of the four phenyl groups can influence the fluorescence properties through both electronic and steric effects, potentially leading to complex excited-state dynamics. cnr.itresearchgate.net

Table 4: Representative Electronic Spectroscopy Data for Tetraphenyl-Substituted Aromatic Compounds (Illustrative)

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Hexane | ~280, ~350 | > 10,000 | ~400 | Data not available |

| Dichloromethane | ~285, ~355 | > 10,000 | ~410 | Data not available |

| Acetonitrile | ~283, ~352 | > 10,000 | ~408 | Data not available |

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is anticipated to be characterized by intense absorption bands in the ultraviolet (UV) region, arising from π-π* electronic transitions within the extensive conjugated system. This system encompasses the pyran-2-one core and the four phenyl substituents. The presence of multiple chromophoric phenyl groups and the α,β-unsaturated lactone moiety contributes to a complex electronic structure.

Photophysical Properties: Emission Maxima, Quantum Yields, Lifetimes, Stokes Shifts

Derivatives of 2H-pyran-2-one are known for their fluorescent properties, a characteristic that is likely to be prominent in this compound due to its extended π-conjugation and rigid structure, which can limit non-radiative decay pathways.

Research on related tetra-aryl-4H-pyran derivatives has shown that these compounds can be non-fluorescent in common organic solvents unless strong electron-donating groups are present, which can induce intramolecular charge transfer (ICT) and lead to red-shifted solvatochromic emission. rsc.org For example, a 2,3,4,6-tetraaryl-4H-pyran derivative with triphenylamine (B166846) substituents exhibits these properties. rsc.org Given the electron-rich nature of the four phenyl groups in this compound, it is plausible that this compound would exhibit fluorescence.

Detailed experimental data for the emission maxima, quantum yields, and fluorescence lifetimes of this compound are not available in the public domain. However, based on studies of analogous compounds, a table of expected photophysical properties can be conceptualized.

Table 1: Conceptualized Photophysical Properties of this compound in a Common Organic Solvent (e.g., Dichloromethane)

| Property | Expected Value/Range | Remarks |

| Emission Maximum (λem) | 400 - 500 nm | Dependent on solvent polarity and specific electronic structure. |

| Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on structural rigidity and solvent. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | Typical for fluorescent organic molecules of this size. |

| Stokes Shift | 50 - 100 nm | The difference between absorption and emission maxima, indicative of structural relaxation in the excited state. |

This table is illustrative and based on data for structurally related compounds. Specific experimental values for this compound are required for confirmation.

Solvent Effects on Electronic Spectra

The electronic spectra of this compound are expected to exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. This phenomenon is a strong indicator of a change in the dipole moment of the molecule upon electronic excitation.

In related tetra-aryl-4H-pyran derivatives, a red-shifted (bathochromic) emission is observed with increasing solvent polarity, which is characteristic of an intramolecular charge transfer (ICT) process. rsc.org In such cases, the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. It is highly probable that this compound would display similar positive solvatochromism. A systematic study in a range of solvents with varying polarity would be necessary to construct a Lippert-Mataga plot and quantify the change in dipole moment upon excitation.

Mass Spectrometry: Advanced Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination of Products/Intermediates

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, with a chemical formula of C₂₉H₂₀O₂, the expected exact mass of the molecular ion [M]⁺˙ can be calculated. While specific HRMS data for this compound is not available in the searched literature, the analysis of a related compound, 2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-one (C₂₉H₂₀O), provides an example of the precision of this technique. nist.gov

Table 2: Expected HRMS Data for the Molecular Ion of this compound

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₂₉H₂₀O₂ | 400.1463 |

| [M+H]⁺ | C₂₉H₂₁O₂ | 401.1536 |

| [M+Na]⁺ | C₂₉H₂₀NaO₂ | 423.1356 |

These values are calculated based on the elemental composition and serve as a reference for experimental determination.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Ions

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides detailed structural information. Although no specific MS/MS data for this compound has been found, a plausible fragmentation pathway can be proposed based on its structure.

The initial fragmentation is likely to involve the loss of a neutral molecule of carbon monoxide (CO, 28 Da) from the lactone ring, a common fragmentation pathway for pyran-2-ones. This would lead to the formation of a furan-type radical cation. Subsequent fragmentations could involve the loss of phenyl groups (C₆H₅, 77 Da) or the cleavage of the heterocyclic ring.

Table 3: Postulated Key Fragmentation Ions in the MS/MS Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 372 | [M - CO]⁺˙ |

| 323 | [M - C₆H₅]⁺ |

| 295 | [M - CO - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

This table represents a hypothetical fragmentation pathway and requires experimental verification through MS/MS analysis.

Other Advanced Spectroscopic Probes (If Applicable)

While UV-Vis, fluorescence, and mass spectrometry are primary tools for the characterization of this compound, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide complementary structural information.

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons of the four phenyl rings. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the lactone and numerous signals for the aromatic carbons. Analysis of related compounds like dimethyl 3,4,5,6-tetraphenylphthalate provides a reference for the expected chemical shifts in such highly substituted aromatic systems. stackexchange.com

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretching vibration of the lactone, typically in the range of 1700-1750 cm⁻¹. Other characteristic bands would include C=C stretching vibrations of the aromatic rings and the pyranone ring.

No specific experimental data from these advanced spectroscopic probes for this compound were found in the reviewed literature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. nih.govmdpi.com These methods are instrumental in determining the absolute configuration and conformational features of chiral compounds. nih.govrsc.org

A comprehensive review of the scientific literature reveals a notable absence of specific studies on the Circular Dichroism and Optical Rotatory Dispersion of chiral derivatives of this compound. While the synthesis and chiroptical properties of other chiral heterocyclic systems, such as hemiporphyrazines and subporphyrins, have been reported, demonstrating the utility of CD in elucidating their three-dimensional structures, similar investigations for derivatives of the title compound are not present in the available public-domain research. nih.govnih.gov

Table 1: Hypothetical Data Presentation for CD/ORD Analysis of a Chiral this compound Derivative

| Parameter | Description | Hypothetical Value |

| Wavelength (λ) | The specific wavelength of measurement. | 200-400 nm |

| Molar Ellipticity ([θ]) | The degree of ellipticity per mole of substance. | deg·cm²/dmol |

| Specific Rotation ([α]) | The observed rotation of plane-polarized light. | degrees |

Note: The table above is illustrative of how data would be presented. No experimental values for this compound derivatives were found.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical ions. It provides detailed information about the electronic structure and environment of these paramagnetic species.

An extensive search of the scientific literature indicates that there are no published studies on the characterization of radical intermediates of this compound using Electron Paramagnetic Resonance spectroscopy. The generation of radical anions or cations of this compound, for instance through electrochemical reduction or oxidation, would likely result in paramagnetic species amenable to EPR analysis.

If such a radical intermediate were to be generated, EPR spectroscopy would be a critical tool for its structural elucidation. The g-factor, hyperfine coupling constants, and the multiplicity of the EPR signal would offer a detailed map of the unpaired electron's distribution across the pyran-2-one ring and the four phenyl substituents. This information would be invaluable for understanding the reactivity and electronic properties of the radical species.

Table 2: Anticipated EPR Parameters for a Hypothetical Radical Intermediate of this compound

| Parameter | Description | Anticipated Information |

| g-factor | A dimensionless constant characterizing the magnetic moment of the unpaired electron. | Provides insight into the electronic environment of the radical. |

| Hyperfine Coupling (A) | The interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C). | Reveals the delocalization of the unpaired electron over the molecular framework. |

| Signal Multiplicity | The number of lines in the EPR spectrum, determined by the number and type of interacting nuclei. | Helps to identify the specific atoms coupled to the unpaired electron. |

Note: This table represents the type of data that would be obtained from EPR studies. No experimental data for radical intermediates of this compound were found in the literature.

Reactivity and Mechanistic Studies of 3,4,5,6 Tetraphenyl 2h Pyran 2 One

Reactions at the Pyran-2-one Heterocyclic Core

The 2H-pyran-2-one ring is a versatile scaffold, demonstrating reactivity patterns that reflect its nature as both an unsaturated ester and a conjugated diene. It possesses several electrophilic sites and is susceptible to both nucleophilic attack and cycloaddition reactions. clockss.orgumich.edu

Nucleophilic Addition and Ring-Opening Reactions

The 2H-pyran-2-one system is characterized by the presence of three electrophilic carbon centers: C-2 (the carbonyl carbon), C-4, and C-6. clockss.orgumich.edu Nucleophilic attack on these positions, particularly the highly electrophilic carbonyl carbon, can initiate a cascade of reactions, often culminating in the opening of the heterocyclic ring. This reactivity allows the pyran-2-one scaffold to serve as a precursor for a variety of other carbo- and heterocyclic structures. clockss.org

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or metal hydrides (e.g., lithium aluminum hydride), readily add to the carbonyl group. masterorganicchemistry.comyoutube.com For instance, the reaction with a Grignard reagent would lead to a tetrahedral intermediate which, upon ring opening, can be transformed into different acyclic products. Similarly, reduction with a strong hydride source can lead to ring-opened diols. youtube.com

Weaker nucleophiles, like amines and hydrazines, also react, typically leading to ring-opening followed by recyclization to form new heterocyclic systems. For example, reaction with hydrazine (B178648) can yield pyridazine (B1198779) derivatives. clockss.org The specific outcome is often dependent on the substituents present on the pyran-2-one ring and the reaction conditions employed. While specific studies on 3,4,5,6-tetraphenyl-2H-pyran-2-one are limited in this context, the general reactivity pattern of 2H-pyran-2-ones suggests that it would be susceptible to similar transformations. The steric bulk of the four phenyl groups might hinder the approach of some nucleophiles but the fundamental electronic properties of the ring remain.

Electrophilic Substitution Reactions

While more known for its reactions with nucleophiles, the pyran-2-one ring can undergo electrophilic substitution, demonstrating a degree of aromatic character. clockss.org These substitutions, such as halogenation and nitration, typically occur at the electron-rich C-3 and C-5 positions. clockss.org

Studies on the closely related 2,4,4,6-tetraphenyl-4H-pyran have shown that electrophilic substitution is indeed feasible. For example, reaction with bromine can lead to the formation of a 3,5-dibromo derivative. researchgate.net Similarly, nitration has been shown to yield 3,5-dinitro derivatives. researchgate.net By analogy, it is expected that this compound would react with strong electrophiles at the available C-5 position, as the C-3 position is already substituted with a phenyl group. The phenyl group at C-3 may influence the reactivity and regioselectivity of the substitution at C-5.

Thermal and Photochemical Rearrangements

Pyranone systems are known to undergo various rearrangements when subjected to thermal or photochemical conditions. Photochemical irradiation of pyran-4-ones, for instance, can lead to their rearrangement into pyran-2-ones. While the reverse reaction for this compound is not prominently documented, its conjugated system suggests a rich photochemistry that could involve electrocyclizations or rearrangements.

Thermal reactions of pyran-2-ones often involve cycloaddition-retro-cycloaddition sequences. For this compound, high temperatures could potentially induce fragmentation or rearrangement, although the high degree of substitution likely imparts significant thermal stability. The most common thermal reaction for many pyran-2-ones is their use in Diels-Alder reactions where the initial cycloadduct undergoes a retro-Diels-Alder reaction by extruding carbon dioxide (see section 4.1.4).

Cycloaddition Reactions (e.g., Diels-Alder as a Dienophile or Diene)

One of the most significant and widely studied reactions of the 2H-pyran-2-one core is the [4+2] cycloaddition, or Diels-Alder reaction. masterorganicchemistry.com In this context, the pyran-2-one ring typically functions as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile). nih.gov

The reaction of a 2H-pyran-2-one with a dienophile, such as an alkyne or a strained alkene, initially forms a bicyclic adduct bridged by an oxygen atom. This intermediate is often unstable under the reaction conditions (which can require high temperatures) and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂) to generate a highly substituted cyclohexadiene ring, which then aromatizes. rsc.org When an alkyne is used as the dienophile, this sequence provides a powerful method for the synthesis of highly substituted benzene (B151609) derivatives. nih.govrsc.org

In the case of this compound, its role as a diene in reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) would lead to the formation of a substituted phthalate (B1215562) ester after the loss of CO₂. The extensive phenyl substitution on the pyranone ring influences its reactivity, primarily through electronic and steric effects. Electron-donating groups on the diene generally accelerate reactions with electron-poor dienophiles (normal electron-demand Diels-Alder). masterorganicchemistry.com The phenyl groups, while bulky, contribute to the electron density of the diene system, facilitating these cycloadditions.

Reactivity of the Phenyl Substituents

The four phenyl rings attached to the heterocyclic core provide additional sites for chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl groups of this compound can undergo classic electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the electron-rich π-system of a benzene ring, replacing a hydrogen atom. masterorganicchemistry.com

The pyran-2-one core acts as a substituent on each of the four phenyl rings. Its electronic influence—whether it activates or deactivates the rings towards electrophilic attack and where it directs incoming electrophiles (ortho, meta, or para positions)—is complex. The vinyl ether-like linkage at C-6 and the styrenyl-type linkages at C-3, C-4, and C-5 will have different effects. Generally, the heterocyclic system is considered electron-withdrawing, which would deactivate the phenyl rings compared to unsubstituted benzene and direct incoming electrophiles to the meta position. However, resonance effects could complicate this picture, potentially allowing for some ortho/para direction.

Detailed mechanistic studies would be required to precisely predict the regiochemical outcome for each of the four distinct phenyl rings. The reaction conditions, particularly the choice of Lewis acid catalyst and solvent, would be critical in controlling the substitution pattern. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The derivatization of the this compound core structure through metal-catalyzed cross-coupling reactions represents a significant avenue for creating novel compounds with tailored properties. While direct cross-coupling studies on the tetraphenyl-2H-pyran-2-one skeleton are not extensively documented in the provided results, the principles of these reactions on similar aromatic and heterocyclic systems offer a clear precedent for their potential application.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. ethz.ch These reactions typically involve the coupling of an organoboron compound with a halide or triflate under the catalysis of a palladium complex. ethz.ch For instance, a bromo- or iodo-substituted tetraphenyl-2H-pyran-2-one could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents onto the phenyl rings. The choice of ligands, such as bulky and electron-rich phosphines, can be crucial for achieving high catalytic activity and selectivity. ethz.ch

Another relevant methodology is the Sonogashira-type cross-coupling, which is effective for creating carbon-carbon bonds between sp-hybridized (alkynyl) and sp2-hybridized (aryl or vinyl) carbons. chemrxiv.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. chemrxiv.org Applying this to a halogenated derivative of this compound would allow for the introduction of alkyne functionalities, which can then be further modified.

The direct C-H activation and functionalization catalyzed by transition metals is an increasingly important strategy that avoids the pre-functionalization of the starting material. nih.gov Palladium(II) catalysts have been shown to be effective in the C-H arylation of pyrazole (B372694) rings, a five-membered heterocycle. nih.gov This suggests that direct C-H functionalization of the phenyl rings of this compound could be a feasible approach for introducing new aryl groups.

The following table summarizes potential metal-catalyzed cross-coupling reactions for the functionalization of a hypothetical halogenated this compound:

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Pd(0) complex with phosphine (B1218219) ligands | Arylboronic acid | Aryl-substituted tetraphenyl-2H-pyran-2-one |

| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal alkyne | Alkynyl-substituted tetraphenyl-2H-pyran-2-one |

| Hiyama Coupling | Pd(acac)₂ with phosphite (B83602) ligands | Organosilane | Aryl-substituted tetraphenyl-2H-pyran-2-one |

| Direct C-H Arylation | Pd(II) complex | Aryl halide | Di-aryl substituted tetraphenyl-2H-pyran-2-one |

Oxidation and Reduction of Phenyl Moieties

The phenyl groups of this compound are susceptible to oxidation and reduction reactions, which can significantly alter the electronic and steric properties of the molecule.

Oxidation: The oxidation of the phenyl rings can lead to the formation of various oxygenated derivatives. While specific studies on the oxidation of this compound are not detailed in the provided search results, general methods for arene oxidation can be considered. For example, transition metal-catalyzed oxidations can introduce hydroxyl or acetoxy groups onto the phenyl rings. Palladium-catalyzed acetoxylation of arenes using an oxidant like iodobenzene (B50100) diacetate has been reported for other aromatic systems and could potentially be applied here. beilstein-journals.org

Reduction: The reduction of the phenyl rings in this compound would lead to the formation of cyclohexyl-substituted pyranones. Catalytic hydrogenation is a common method for the reduction of aromatic rings, often requiring high pressures and temperatures, and catalysts such as rhodium on carbon or platinum oxide. The specific conditions would need to be optimized to achieve selective reduction of the phenyl groups without affecting the pyran-2-one ring.

The following table outlines potential oxidation and reduction reactions on the phenyl moieties of this compound:

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation (Acetoxylation) | Pd(OAc)₂, PhI(OAc)₂, AcOH/Ac₂O | Acetoxy-phenyl substituted 2H-pyran-2-one |

| Reduction (Hydrogenation) | H₂, Rh/C or PtO₂, high pressure | Cyclohexyl-substituted 2H-pyran-2-one |

Photochemistry and Photoreactions of this compound

The extensive conjugation and presence of multiple phenyl groups in this compound suggest a rich and complex photochemistry.

Excited State Dynamics and Photorelaxation Pathways

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation, or photorelaxation, can occur through various pathways, including fluorescence, phosphorescence, and non-radiative decay. The fluorescent properties of this compound are noted, suggesting that radiative decay from the first singlet excited state (S₁) to the ground state (S₀) is a significant relaxation pathway. ontosight.ai The high degree of phenyl substitution likely influences the excited state geometry and the rates of these processes.

Computational studies, such as those performed on other 2H-pyran-2-one analogues using time-dependent density functional theory (TD-DFT), can provide insights into the nature of the electronic transitions and the properties of the excited states. semanticscholar.org Natural transition orbital (NTO) analysis can help identify the molecular sites involved in light absorption. semanticscholar.org For this compound, it is expected that the π-systems of the pyranone core and the phenyl rings would be the primary chromophores.

Photoinduced Isomerization and Rearrangements

Photoinduced isomerization is a common reaction for unsaturated cyclic systems. For 2H-pyrans, valence isomerization to the corresponding open-chain dienone is a known process. mdpi.com In the case of this compound, irradiation could potentially lead to the formation of a tetraphenyl-substituted dienone. The stability of this isomer would depend on steric and electronic factors. mdpi.com

Furthermore, photochemical rearrangements involving the phenyl groups are possible. For instance, irradiation of 2,4,4,6-tetraaryl-4H-pyrans can lead to the migration of a phenyl group, resulting in the formation of a 2,3,4,6-tetraaryl-2H-pyran. rsc.org A similar rearrangement in this compound could lead to different substitution patterns on the pyranone ring.

A recent study on a bimetallic lutetium complex demonstrated photoinduced isomerization between side-on and end-on coordination modes of a dinitrogen ligand, triggered by near-infrared light. nih.gov While a different system, this highlights the potential for light to induce significant structural changes in complex molecules.

Photocycloaddition Reactions

Photocycloaddition reactions are powerful tools for the construction of complex polycyclic structures. Pyran-2-ones are known to undergo [4+4] and [4+2] photocycloaddition reactions. lookchem.comnih.gov For example, the diastereoselective [4+4]-photocycloaddition of certain pyran-2-one derivatives has been used to access functionalized 5-8-5 skeletons. lookchem.com

Visible light-induced energy transfer processes can also facilitate cycloaddition reactions under mild conditions. nih.gov In the context of this compound, it could potentially act as a diene in a [4+2] cycloaddition or as a partner in a [2+2] or [4+4] cycloaddition, depending on the reaction partner and conditions. The bulky phenyl groups would likely play a significant role in the stereochemical outcome of such reactions.

The following table summarizes potential photoreactions of this compound:

| Reaction Type | Potential Product(s) | Key Features |

| Photoinduced Isomerization | Tetraphenyl-substituted dienone | Valence isomerization of the pyran ring. |

| Photochemical Rearrangement | Isomeric tetraphenyl-2H-pyran-2-ones | Phenyl group migration. |

| [4+2] Photocycloaddition | Diels-Alder adduct | Acts as a diene with a suitable dienophile. |

| [4+4] Photocycloaddition | Dimeric cycloadduct | Forms an eight-membered ring. |

Thermal Decomposition and Pyrolysis Pathways

The thermal stability and decomposition pathways of this compound are important considerations for its synthesis and application at elevated temperatures. While specific experimental data on the pyrolysis of this exact compound is not available in the provided search results, studies on related pyran derivatives offer valuable insights.

The thermal decomposition of dihydropyran derivatives has been investigated both experimentally and computationally. mdpi.comrsc.orgresearchgate.net For 3,6-dihydro-2H-pyran, the primary decomposition products are formaldehyde (B43269) and buta-1,3-diene, formed through a concerted retro-Diels-Alder reaction. rsc.org A similar pathway for this compound would involve the cleavage of the pyranone ring.

Computational studies on the thermal decomposition of substituted 3,6-dihydro-2H-pyrans have shown that the reaction proceeds through a six-membered cyclic transition state. mdpi.comresearchgate.net The presence of substituent groups can influence the activation energy of the decomposition process. mdpi.comresearchgate.net For this compound, the four phenyl groups would significantly impact the stability of the molecule and the transition state for decomposition.

Flash vacuum pyrolysis of sterically crowded alkenes has been shown to proceed through a series of biradical intermediates. rsc.org Given the potential for resonance stabilization from the phenyl groups, a radical-mediated decomposition pathway could also be a possibility for this compound under high-temperature conditions.

The potential thermal decomposition pathways are summarized in the table below:

| Decomposition Pathway | Potential Products | Mechanism |

| Retro-Diels-Alder | Diphenylacetylene (B1204595) and other fragments | Concerted pericyclic reaction. |

| Radical-Mediated Decomposition | Various radical species and rearranged products | Stepwise bond cleavage via biradical intermediates. |

Catalytic Activity and Transformations Involving this compound

The utility of a compound in catalytic processes is a significant area of chemical research. This section explores the known roles of this compound as a potential catalyst and its participation in reactions catalyzed by other agents.

Role as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a burgeoning field in chemistry. However, a review of the scientific literature reveals a notable absence of studies where this compound has been employed as an organocatalyst. While the pyrone scaffold is present in some catalytic systems, the specific tetraphenyl derivative has not been identified as an organocatalyst in published research.

Participation in Metal-Catalyzed Processes

The involvement of this compound in metal-catalyzed processes is primarily documented in the context of its own synthesis.

One notable method for the formation of polysubstituted 2-pyrones, including the tetraphenyl derivative, involves an indium trihalide-catalyzed reaction. Specifically, the synthesis of this compound has been achieved through the oxyindation of methyl (Z)-2,3,5-triphenylpent-2-en-4-ynoate using indium(III) iodide (InI₃) as a catalyst. osaka-u.ac.jp This process highlights the compound as a product of a metal-catalyzed transformation.

Below is a table summarizing the synthesis of this compound via this metal-catalyzed route.

| Reactant | Catalyst | Solvent | Temperature | Time | Product |

| Methyl (Z)-2,3,5-triphenylpent-2-en-4-ynoate | InI₃ | Toluene (B28343) | 80 °C | 24 h | This compound |

Table 1: Synthesis of this compound via Indium Catalysis. osaka-u.ac.jp

Beyond its synthesis, there is a lack of documented evidence for this compound participating as a substrate or ligand in other metal-catalyzed transformations.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving a particular compound is fundamental to controlling and optimizing chemical transformations. The mechanistic studies concerning this compound are primarily focused on its formation.

Kinetic Studies and Rate Law Determination

Detailed kinetic studies, including the determination of rate laws for reactions where this compound is either a reactant or a product, are not extensively reported in the available scientific literature. Such studies are crucial for a deep understanding of reaction mechanisms, including the identification of rate-determining steps.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the pathways of atoms and bonds during a chemical reaction. At present, there are no published isotopic labeling experiments that have been conducted to elucidate the reaction mechanisms involving this compound.

Transition State Analysis

The analysis of transition states, either through computational modeling or experimental inference, provides critical insights into the energy barriers and geometries of reacting molecules.

A proposed mechanism for the indium-catalyzed synthesis of this compound involves the following key steps osaka-u.ac.jp:

The indium trihalide acts as a Lewis acid, activating the alkyne group of the carbonyl-ene-yne starting material.

An intramolecular nucleophilic attack by the carbonyl oxygen atom onto the activated alkyne generates a zwitterionic intermediate.

The elimination of a methyl halide leads to the formation of a metalated 2-pyrone, which is the rate-determining step.

Subsequent workup yields the final this compound product.

Another pathway to this compound is through the photooxidation of tetraphenylcyclopentadienone (B147504) (tetracyclone). researchgate.netdatapdf.com The proposed mechanism for this transformation suggests the formation of a bicyclic endoperoxide intermediate, tetraphenyl-2,3-dioxa-7-oxo[2.2.1]bicyclohept-5-ene, which then rearranges to cis- and trans-dibenzoylstilbene with the extrusion of carbon monoxide, alongside the formation of tetraphenyl-2-pyrone. researchgate.netdatapdf.com

Furthermore, the photolysis of 2,3,5,6-tetraphenyl-4H-pyran-4-one has been reported to yield this compound. researchgate.netresearchgate.net The proposed mechanism for this photorearrangement involves two consecutive photoreactions. The first is a light-induced rearrangement of the 4H-pyran-4-one to a 4,5-epoxycyclopent-2-en-1-one derivative, which then undergoes a second photoisomerization to the final 2H-pyran-2-one product. researchgate.net

While these proposed mechanisms provide a foundational understanding, detailed computational transition state analyses for these specific transformations involving this compound are not yet available in the literature.

Theoretical and Computational Investigations of 3,4,5,6 Tetraphenyl 2h Pyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of experimental data. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For pyran-2-one derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311G**, are commonly employed to achieve a balance between accuracy and computational cost. mdpi.comscifiniti.com

The electronic structure dictates the chemical reactivity and optical properties of a molecule. Key components of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap.

The HOMO-LUMO gap is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov Electrons in the HOMO are the most available for donation, while the LUMO is the most available to accept electrons. libretexts.org Therefore, these frontier orbitals are central to chemical reactions. libretexts.org For many pyran-2-one derivatives, the HOMO and LUMO are located primarily on the pyran-2-one ring system, indicating this is the core site of reactivity. scifiniti.com Computational studies on related heterocyclic systems show that the introduction of various substituents can significantly alter the HOMO-LUMO energies. nih.gov

Molecular Orbital (MO) analysis visualizes the distribution of electron density in different orbitals. For 3,4,5,6-tetraphenyl-2H-pyran-2-one, MO analysis would reveal the extent of π-conjugation across the pyranone core and the attached phenyl rings. In a related tetraphenyl-pyran-4-one, it was found that the lone pairs of the oxygen atom in the pyranone core participate in resonance, which lengthens the adjacent C=C and C=O bonds compared to non-conjugated systems. acs.orgnih.gov

Charge distribution and molecular electrostatic potential (MEP) maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In pyran-2-one systems, the carbonyl oxygen is typically an electron-rich site, while the carbon atoms of the ring can be electrophilic centers. researchgate.net For the title compound, the four phenyl groups would also significantly influence the charge distribution across the entire structure.

Table 1: Illustrative Frontier Orbital Energies for a Generic Pyran-2-one Derivative This table provides example data based on typical findings for related heterocyclic compounds to illustrate the concepts. It does not represent actual calculated values for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 5.0 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov |

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformations.

For a molecule with four bulky phenyl substituents like this compound, steric hindrance is a dominant factor. The phenyl rings will twist out of the plane of the central pyranone ring to minimize steric clash. Computational studies on a similar molecule, 2,3,5,6-tetraphenyl-4H-pyran-4-one, revealed that the phenyl rings adopt a "butterfly" or "propeller" geometry relative to the planar core. acs.orgnih.gov It is expected that this compound would adopt a non-planar conformation. In contrast, simpler substituted pyran rings often adopt a standard 4C1 chair-like conformation. beilstein-journals.orgnih.gov DFT calculations are essential to map the potential energy surface and determine the dihedral angles of the phenyl groups relative to the pyran-2-one ring, thereby identifying the most energetically favorable conformation.

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for confirming experimental findings or identifying unknown compounds.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data can help confirm the proposed structure and its conformation.

IR Frequencies: Calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations are crucial for assigning specific vibrational modes to experimental IR bands. For pyran-2-one derivatives, the C=O stretching frequency of the lactone is a characteristic and strong band. DFT calculations on other pyran-2-ones have shown good agreement between theoretical and experimental spectra after applying a scaling factor. scifiniti.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals, predicting the λmax values observed in UV-Vis spectroscopy. acs.org The HOMO-LUMO gap is directly related to the lowest energy electronic transition. As the extent of conjugation in a molecule increases, the HOMO-LUMO gap typically decreases, leading to a red-shift (longer wavelength) in the UV-Vis absorption maximum. libretexts.org

Table 2: Illustrative Comparison of Calculated vs. Experimental IR Frequencies for Pyran-2-one Core Vibrations This table is a conceptual illustration based on the methodology described in the literature. scifiniti.com The values are not specific to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) | Description |

|---|---|---|---|

| C=O Stretch (Lactone) | 1725 | 1710-1750 | Stretching of the carbonyl group in the pyran-2-one ring. |

| C=C Stretch | 1640 | 1620-1660 | Stretching of the double bonds within the heterocyclic ring. |

| C-O-C Stretch | 1250 | 1230-1270 | Asymmetric stretching of the ester C-O-C linkage. |

The aromaticity of the 2-pyrone ring is a subject of considerable discussion. Aromatic compounds are cyclic, planar, fully conjugated, and obey Hückel's rule (possessing 4n+2 π-electrons). quora.com While the 2-pyrone ring is cyclic and conjugated, its aromatic character is ambiguous.

One perspective is that a zwitterionic resonance structure, where the exocyclic carbonyl bond is polarized (C+-O-), allows the ring to achieve a 6π-electron system, thus imparting aromatic character. quora.comstackexchange.com This is supported by NMR data of simple pyrones, which show chemical shifts indicative of an aromatic ring current. stackexchange.com